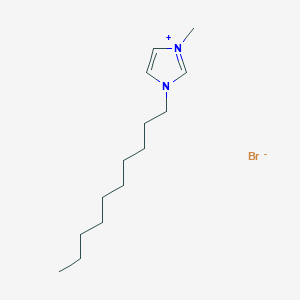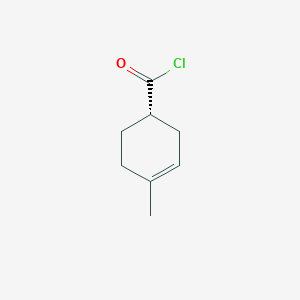
Bromure de 4-fluoro-3-(trifluorométhyl)benzyle
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)benzyl bromide, also known as 4-F3MB, is a chemical compound with a molecular formula of C7H4BrF3. It is a colorless, odorless, and non-flammable liquid that has a boiling point of 152 °C and a melting point of -61 °C. 4-F3MB is a halogenated organic compound which is used in various scientific and industrial applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Bloc de construction en synthèse organique
“Bromure de 4-fluoro-3-(trifluorométhyl)benzyle” est un bloc de construction utile en synthèse organique . Il peut être utilisé pour construire une variété de molécules organiques complexes en raison de sa réactivité et de la présence à la fois d'un atome de brome et d'un groupe trifluorométhyle.
Synthèse de composés antiviraux
Ce composé a été utilisé dans la synthèse de 1-(Substitué benzyle)-2-substitué-5,6-dichlorobenzimidazoles . Ces composés ont montré des activités antivirales, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux.
Préparation d'inhibiteurs du virus de l'hépatite C
Il est également utilisé pour préparer des 2-[(4-diarylméthoxy)phényl]benzimidazoles . Ces composés sont des inhibiteurs puissants de la polymérase NS5B du virus de l'hépatite C, une enzyme essentielle à la réplication du virus de l'hépatite C. Cela rend “this compound” précieux dans la recherche et le développement de nouveaux traitements contre l'hépatite C.
Production de p-trifluorométhylbenzyle phényl sulfure
“this compound” peut être utilisé pour produire du p-trifluorométhylbenzyle phényl sulfure . Les détails de cette réaction et de ses applications ne sont pas précisés, mais cela indique la polyvalence de ce composé en synthèse chimique.
Chimie médicinale
Ce composé est utilisé en chimie médicinale . Bien que les applications spécifiques ne soient pas détaillées, la présence d'un groupe trifluorométhyle est souvent souhaitable en chimie médicinale en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des molécules médicamenteuses.
Blocs de construction fluorés
“this compound” fait partie de la catégorie des blocs de construction fluorés . Les composés fluorés présentent un grand intérêt dans le domaine de la science des matériaux et de la chimie médicinale en raison de leurs propriétés uniques, telles que leur grande stabilité thermique et chimique, et leur capacité à former des liaisons hydrogène fortes.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It doesn’t have a specific biological target but is used to synthesize other compounds that do.
Mode of Action
As a benzylic bromide , this compound is highly reactive due to the electron-donating properties of the benzene ring, which stabilizes the positive charge on the carbon atom in the transition state of the reaction . This allows it to participate in various reactions, such as nucleophilic substitution reactions, to form new bonds .
Biochemical Pathways
The compound itself doesn’t directly interact with biochemical pathways. For example, it’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , which have antiviral activities .
Result of Action
The compound itself doesn’t have a direct effect on cells or molecules. The compounds it helps synthesize, such as1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , can have significant effects, such as inhibiting the replication of viruses .
Action Environment
The reactivity and stability of 4-Fluoro-3-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Also, it’s sensitive to moisture and can react with water to form hydrobromic acid . Therefore, it should be handled and stored carefully to maintain its reactivity and prevent hazardous reactions.
Propriétés
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQDTRQMKZMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372157 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184970-26-1 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184970-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)











![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
